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Introduction
Chromosome painting is a powerful molecular cytogenetic technique that utilizes fluorescently

labeled DNA probes to visualize specific chromosomes or chromosomal regions. This

technique is invaluable for identifying chromosomal abnormalities, such as translocations,

aneuploidies, and complex rearrangements, which are often associated with various genetic

disorders and cancers. The choice of fluorophore for labeling chromosome-specific probes is

critical for achieving high sensitivity and specificity. Cyanine 5-uridine triphosphate (Cy5-UTP)

is a fluorescently labeled nucleotide that serves as an excellent substrate for enzymatic

incorporation into DNA probes for fluorescence in situ hybridization (FISH), including

chromosome painting.[1][2] Cy5, a far-red fluorescent dye, offers several advantages, including

high fluorescence intensity, good photostability, and minimal autofluorescence from biological

samples in its spectral range, leading to an improved signal-to-noise ratio.[2]

These application notes provide a comprehensive overview of the use of Cy5-UTP in

chromosome painting, including detailed protocols for probe labeling, cell preparation, in situ

hybridization, and signal detection.
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Karyotyping and Aneuploidy Detection: Identification of whole chromosome gains or losses.

Translocation Analysis: Detection of exchanges of genetic material between different

chromosomes.[3]

Gene Mapping: Localization of specific genes or DNA sequences on chromosomes.

Comparative Genomic Hybridization (CGH): Analysis of gains and losses of DNA segments

throughout the genome.

Cancer Cytogenetics: Characterization of complex chromosomal rearrangements in tumor

cells.[4]

Evolutionary Studies: Comparison of karyotypes between different species.[4]

Quantitative Data Summary
The efficiency of probe labeling and the resulting signal intensity are critical for successful

chromosome painting. While specific quantitative data can vary depending on the exact

experimental conditions and labeling method, the following table summarizes typical

performance characteristics of cyanine dye-labeled probes.
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Parameter
Typical
Value/Characteristic

Source

Labeling Method
Nick Translation, PCR,

Random Priming
[1][5]

Incorporation Efficiency

High, but can be slightly lower

than smaller fluorophores.

Optimization of dUTP/Cy5-

dUTP ratio may be needed.

[6]

Fluorescence Intensity
5-10 times higher than

fluorescein-labeled probes.
[2]

Photostability
High resistance to

photobleaching.
[2]

Excitation Maximum (λex) ~649 nm [7]

Emission Maximum (λem) ~670 nm [7]

Signal-to-Noise Ratio

Improved due to low

autofluorescence in the far-red

spectrum.

[8]

Experimental Protocols
I. Preparation of Cy5-Labeled Chromosome Painting
Probes
This protocol describes the labeling of whole chromosome-specific DNA probes with Cy5-UTP
using Polymerase Chain Reaction (PCR).

Materials:

Chromosome-specific DNA template (e.g., from flow-sorted chromosomes or

microdissection)

Degenerate Oligonucleotide Primers (DOP)
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High-Fidelity DNA Polymerase

dNTP mix (dATP, dCTP, dGTP)

dTTP

Cy5-UTP (or Cy5-dUTP)

PCR buffer

Nuclease-free water

DNA purification kit

Protocol:

Prepare the PCR Reaction Mix: In a sterile, nuclease-free microcentrifuge tube, assemble

the following components on ice. For optimal labeling, a 50% substitution of dTTP with Cy5-

dUTP is a good starting point, but this may require optimization.[5]

Template DNA: 50-200 ng

DOP Primer: 1-2 µM

10x PCR Buffer: 5 µL

dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL

dTTP (10 mM): 0.5 µL

Cy5-dUTP (1 mM): 5 µL

High-Fidelity DNA Polymerase: 1 µL

Nuclease-free water: to a final volume of 50 µL

Perform PCR: Use the following cycling conditions as a guideline. Annealing temperature

and extension time may need to be optimized based on the primer and template.[5]
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Initial Denaturation: 95°C for 3 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-60°C for 30 seconds

Extension: 72°C for 2-5 minutes (depending on expected product size)

Final Extension: 72°C for 10 minutes

Purify the Labeled Probe: Purify the Cy5-labeled PCR product using a standard DNA

purification kit to remove unincorporated nucleotides and primers.

Quantify the Probe: Measure the absorbance at 260 nm (for DNA) and 649 nm (for Cy5) to

determine the probe concentration and labeling efficiency. A correction factor is needed for

the dye's absorbance at 260 nm.[7]

II. Preparation of Metaphase Chromosome Spreads
Materials:

Cell culture medium

Colcemid solution

Hypotonic solution (0.075 M KCl)

Fixative (3:1 methanol:acetic acid)

Microscope slides

Protocol:

Cell Culture: Culture cells to be analyzed until they reach 75-80% confluency.[9]

Mitotic Arrest: Add Colcemid solution to the culture medium to a final concentration of 0.1

µg/mL and incubate for 1-2 hours to arrest cells in metaphase.
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Cell Harvesting: Trypsinize and collect the cells into a centrifuge tube. Centrifuge at a low

speed to pellet the cells.

Hypotonic Treatment: Resuspend the cell pellet gently in pre-warmed hypotonic KCl solution

and incubate for 15-20 minutes at 37°C.

Fixation: Add fresh, ice-cold fixative to the cell suspension, mix gently, and centrifuge.

Repeat the fixation step 2-3 times.

Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides

from a height of about 30 cm. Allow the slides to air dry.

III. Chromosome Painting using Cy5-Labeled Probes
Materials:

Cy5-labeled chromosome painting probe

Human Cot-1 DNA (to block repetitive sequences)

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

Denaturation solution (70% formamide in 2x SSC)

Wash solutions (e.g., 50% formamide in 2x SSC, 1x SSC)

DAPI counterstain

Antifade mounting medium

Coverslips

Protocol:

Probe Preparation:

For each slide, mix 400-600 ng of the Cy5-labeled probe with 10 µg of Cot-1 DNA.[10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.creative-bioarray.com/support/chromosome-painting-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitate the DNA with ethanol, centrifuge, and resuspend the pellet in 5 µL of deionized

formamide.[10]

Add 5 µL of 20% dextran sulfate in 2x SSC.[10]

Denature the probe by heating at 80°C for 5 minutes, then pre-anneal at 37°C for 30-60

minutes.[10][11]

Slide Denaturation:

Immerse the slides with metaphase spreads in a denaturation solution at 70°C for 1-2

minutes.[10]

Immediately dehydrate the slides in an ice-cold ethanol series (70%, 85%, 100%) for 2

minutes each and air dry.[10]

Hybridization:

Apply the denatured probe mixture to the denatured slide.

Cover with a coverslip and seal the edges with rubber cement.[12]

Incubate in a humidified chamber at 37°C overnight.[12]

Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash the slides in 50% formamide/2x SSC at 46°C for 5 minutes, three times.[10]

Wash in 1x SSC at 46°C for 5 minutes.[10]

Counterstaining and Mounting:

Counterstain the slides with DAPI solution for 5 minutes.[10]

Rinse briefly in water and dehydrate through an ethanol series.

Apply a drop of antifade mounting medium and cover with a coverslip.
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Microscopy:

Visualize the chromosomes using a fluorescence microscope equipped with appropriate

filter sets for DAPI (blue) and Cy5 (far-red).

Experimental Workflows and Signaling Pathways
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Caption: Workflow for chromosome painting using Cy5-UTP labeled probes.
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Troubleshooting
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Problem Possible Cause Suggested Solution

Weak or No Signal - Inefficient probe labeling

- Optimize the ratio of Cy5-

UTP to dTTP in the labeling

reaction.[5]- Verify probe

labeling efficiency by gel

electrophoresis or

spectrophotometry.

- Insufficient probe

concentration

- Increase the amount of probe

used for hybridization.

- Incomplete denaturation of

probe or target DNA

- Optimize denaturation time

and temperature for both

probe and slides.[9]

- Incorrect hybridization

temperature

- Ensure the hybridization is

carried out at 37°C in a

humidified chamber.

High Background
- Incomplete blocking of

repetitive sequences

- Increase the concentration of

Cot-1 DNA.

- Non-specific binding of the

probe

- Increase the stringency of the

post-hybridization washes by

increasing the temperature or

decreasing the salt

concentration.[9]

- Insufficient washing

- Increase the duration and

number of post-hybridization

washes.

Fuzzy Chromosome

Morphology

- Over-denaturation of

chromosomes

- Reduce the denaturation time

or temperature for the slides.

[12]

- Poor slide preparation

- Optimize the cell dropping

technique and ensure slides

are clean.
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Photobleaching
- Excessive exposure to

excitation light

- Use an antifade mounting

medium.- Minimize exposure

time during microscopy. Cy5 is

generally photostable.[2]

Conclusion
Cy5-UTP is a highly effective fluorescent label for generating probes for chromosome painting.

Its bright, far-red fluorescence and high photostability contribute to high-quality results with an

excellent signal-to-noise ratio. The protocols and guidelines provided in these application notes

offer a solid foundation for researchers to successfully implement chromosome painting with

Cy5-labeled probes in their studies of chromosome structure and function. Careful optimization

of probe labeling, hybridization conditions, and washing steps will ensure reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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